Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride

Descripción general

Descripción

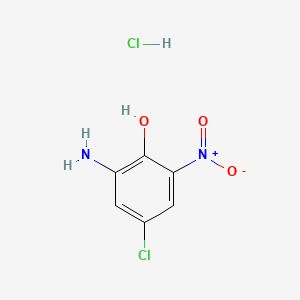

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride (CAS No. 62625-14-3) is a salt resulting from phenol, 2-amino-6-chloro-4-nitro- (CAS No. 6358-09-4) reacting with one molecule of hydrochloric acid . It appears as a dull yellow to brown powder .

Synthesis Analysis

The synthesis of Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride involves the reaction of phenol, 2-amino-6-chloro-4-nitro- with one molecule of hydrochloric acid . More detailed synthesis methods and reactions could involve nucleophilic aromatic substitution reactions .Molecular Structure Analysis

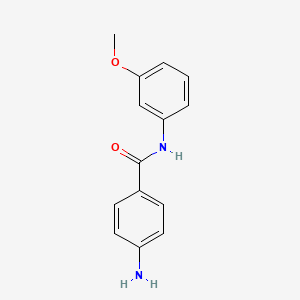

The molecular formula of Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride is C6H5ClN2O3 . The molecular weight is 188.568 Da .Chemical Reactions Analysis

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride is a product of a reaction involving phenol, 2-amino-6-chloro-4-nitro- and hydrochloric acid . The presence of two or more electron-withdrawing substituents inhibits metabolic activation through destabilising the nitrenium ion and reducing the mutagenic effect of the aromatic amines .Physical And Chemical Properties Analysis

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride has a molecular weight of 188.568 Da . More detailed physical and chemical properties would require additional specific analysis.Aplicaciones Científicas De Investigación

1. Synthesis of Antitumor Agents and Crystal Structure Analysis

- The compounds 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol, intermediates for the synthesis of the potential antitumor agent ABT-751, were studied for their crystal structures using single-crystal X-ray diffraction. This research highlights the role of Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride in the synthesis of compounds with potential pharmaceutical applications, with an emphasis on understanding their structural properties (Cao et al., 2011).

2. Antibacterial and Antifungal Properties of Diorganotin(IV) Complexes

- Diorganotin(IV) complexes, synthesized using Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride derivatives, showed significant antibacterial and antifungal properties. The study provides insights into the bioactive potential of these complexes, suggesting their utility in addressing microbial resistance (Asijaa, Malhotra, & Malhotra, 2012).

3. Catalytic Processes and Yield Optimization

- Research on the catalytic hydrogenation of 4-chloro-2-nitro phenol to 4-chloro-2-amino phenol, a process involving Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride, sheds light on optimizing reaction conditions to achieve high yields. This study is vital for industrial processes focusing on efficient production and resource utilization (Dong, 2007).

4. Antimicrobial Activity of Complexes

- The synthesis and antimicrobial activity of compounds derived from Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride were explored. The findings suggest the compounds’ potential in developing new antimicrobial agents, highlighting the chemical’s significance in medical and pharmaceutical research (Kumar et al., 2010).

Safety And Hazards

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2-amino-4-chloro-6-nitrophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3.ClH/c7-3-1-4(8)6(10)5(2-3)9(11)12;/h1-2,10H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDPPSSSVZVKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070636 | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride | |

CAS RN |

67815-68-3 | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67815-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067815683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloro-6-nitrophenol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)